molecular formula C11H14FNO2S B2433240 4-((4-Fluorophenyl)sulfonyl)piperidine CAS No. 150221-22-0

4-((4-Fluorophenyl)sulfonyl)piperidine

Cat. No. B2433240
M. Wt: 243.3
InChI Key: WUWFTIGTTQLIMI-UHFFFAOYSA-N
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Patent
US09181249B2

Procedure details

A solution of tert-butyl 4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxylate (32.7 mg, 0.095 mmol) in dioxane (238 μL) at room temperature was treated with HCl (4 M in dioxane, 190 μL, 0.762 mmol) and the resulting reaction mixture was stirred for 4 h. The solvent was removed to give the title compound as its HCl salt (25 mg, 94%) as a white solid. ESI-MS m/z [M+H]+ 243.95.
Quantity
32.7 mg
Type
reactant
Reaction Step One
Name
Quantity
190 μL
Type
reactant
Reaction Step One
Quantity
238 μL
Type
solvent
Reaction Step One
Name
Yield
94%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([CH:11]2[CH2:16][CH2:15][N:14](C(OC(C)(C)C)=O)[CH2:13][CH2:12]2)(=[O:10])=[O:9])=[CH:4][CH:3]=1.[ClH:24]>O1CCOCC1>[F:1][C:2]1[CH:3]=[CH:4][C:5]([S:8]([CH:11]2[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]2)(=[O:9])=[O:10])=[CH:6][CH:7]=1.[ClH:24]

Inputs

Step One
Name
Quantity
32.7 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)S(=O)(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
190 μL
Type
reactant
Smiles
Cl
Name
Quantity
238 μL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)S(=O)(=O)C1CCNCC1
Name
Type
product
Smiles
Cl
Measurements
Type Value Analysis
AMOUNT: MASS 25 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 721.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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